molecular formula C17H25BO3 B6148612 4,4,5,5-tetramethyl-2-[4-(oxan-2-yl)phenyl]-1,3,2-dioxaborolane CAS No. 2222997-45-5

4,4,5,5-tetramethyl-2-[4-(oxan-2-yl)phenyl]-1,3,2-dioxaborolane

Cat. No. B6148612
CAS RN: 2222997-45-5
M. Wt: 288.2
InChI Key:
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Description

The compound “4,4,5,5-tetramethyl-2-[4-(oxan-2-yl)phenyl]-1,3,2-dioxaborolane” is a type of boronic ester. Boronic esters are commonly used in organic synthesis due to their stability and versatility . They are often used as reagents in the preparation of various compounds, including inhibitors used in the treatment of DNA damage and facilitating cell-cycle arrest .


Synthesis Analysis

The synthesis of this compound can involve various methods. For instance, it can be prepared from 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalaldehyde, triazine derivatives, and N-phenyl-o-phenylenediamine . Another method involves the use of 1-(四氢-2H-吡喃-2-基)-1H-吡唑 (5kg), THF (7.0L), and 甲苯 (28μL) at room temperature under a nitrogen atmosphere .


Molecular Structure Analysis

The molecular structure of this compound is complex. It contains a boronic ester group (tetramethyl dioxaboranyl, Bpin), which is a key functional group in many organic reactions . The structure also includes an oxan-2-yl group attached to a phenyl ring .


Chemical Reactions Analysis

This compound can participate in various chemical reactions. For example, it can be used in Suzuki cross-coupling reactions and amination reactions . It can also crosslink with amines for producing COFs with imine linkages .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can vary. For instance, its density is approximately 1.16±0.1 g/cm3 . More specific properties such as melting point, boiling point, and others could not be found in the search results.

Mechanism of Action

The mechanism of action of this compound is largely dependent on its use in specific reactions. For instance, in the preparation of checkpoint kinase I (Chk1) inhibitors, it plays a crucial role in facilitating cell-cycle arrest .

Safety and Hazards

This compound may pose certain hazards. For instance, it may cause skin irritation, serious eye irritation, and may be harmful if inhaled or swallowed . Always handle with appropriate safety measures.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4,4,5,5-tetramethyl-2-[4-(oxan-2-yl)phenyl]-1,3,2-dioxaborolane involves the reaction of 4-(oxan-2-yl)phenylboronic acid with 2,2,5,5-tetramethyl-1,3-dioxane-4,6-dione in the presence of a palladium catalyst.", "Starting Materials": [ "4-(oxan-2-yl)phenylboronic acid", "2,2,5,5-tetramethyl-1,3-dioxane-4,6-dione", "Palladium catalyst" ], "Reaction": [ "Step 1: Dissolve 4-(oxan-2-yl)phenylboronic acid (1.0 equiv) and 2,2,5,5-tetramethyl-1,3-dioxane-4,6-dione (1.2 equiv) in a suitable solvent such as toluene or THF.", "Step 2: Add a palladium catalyst such as Pd(PPh3)4 (5 mol%) to the reaction mixture.", "Step 3: Heat the reaction mixture at 80-100°C under an inert atmosphere for 12-24 hours.", "Step 4: Cool the reaction mixture to room temperature and filter off any solid impurities.", "Step 5: Concentrate the filtrate under reduced pressure to obtain the crude product.", "Step 6: Purify the crude product by column chromatography using a suitable eluent such as hexane/ethyl acetate to obtain the desired product, 4,4,5,5-tetramethyl-2-[4-(oxan-2-yl)phenyl]-1,3,2-dioxaborolane." ] }

CAS RN

2222997-45-5

Product Name

4,4,5,5-tetramethyl-2-[4-(oxan-2-yl)phenyl]-1,3,2-dioxaborolane

Molecular Formula

C17H25BO3

Molecular Weight

288.2

Purity

95

Origin of Product

United States

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